5-Chloro-2-propoxybenzaldehyde

Lipophilicity LogP Partition Coefficient

5-Chloro-2-propoxybenzaldehyde (CAS 27590-75-6; C10H11ClO2; MW 198.65 g/mol) is a disubstituted aromatic aldehyde bearing a chlorine at position 5 and an n-propoxy group at position 2. This substitution pattern confers distinct physicochemical properties compared to common hydroxy or methoxy analogs.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 27590-75-6
Cat. No. B1275873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-propoxybenzaldehyde
CAS27590-75-6
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Cl)C=O
InChIInChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
InChIKeyCRZNXLNLEMYCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-propoxybenzaldehyde (CAS 27590-75-6): Procurement-Relevant Baseline for a Specialized Benzaldehyde Building Block


5-Chloro-2-propoxybenzaldehyde (CAS 27590-75-6; C10H11ClO2; MW 198.65 g/mol) is a disubstituted aromatic aldehyde bearing a chlorine at position 5 and an n-propoxy group at position 2 . This substitution pattern confers distinct physicochemical properties compared to common hydroxy or methoxy analogs . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development, with documented appearance in NLRP3 inflammasome inhibitor patent literature [1].

1
Synthetic intermediate for medicinal chemistry or agrochemical programs
2
Suitable when propoxy substitution is required to modulate lipophilicity or volatility
3
Reported use in NLRP3-targeted patent literature as a building block

Procurement Consideration for 5-Chloro-2-propoxybenzaldehyde: Why In-Class Analogs Are Not Direct Substitutes


Despite sharing the 5-chloro-2-oxygenated benzaldehyde core, substitution at the ortho oxygen position with propoxy versus hydroxy or methoxy significantly alters key physicochemical and biological interaction profiles . The extended alkyl chain modulates lipophilicity (LogP) and boiling point, directly impacting solubility, volatility, and downstream reactivity in nucleophilic or condensation reactions . Procuring a generic analog without matching these specific properties may lead to unanticipated solubility failures, altered reaction kinetics, or divergent biological activity in established synthetic routes or assays . The following quantitative evidence underscores these material differences.

Hydroxy or methoxy analogs may shift LogP, altering solubility and membrane permeability profiles
Lower-boiling analogs may not transfer directly to high-temperature synthetic procedures
Hydrogen-bond donor differences may affect crystal packing and promiscuous binding context

5-Chloro-2-propoxybenzaldehyde Quantitative Differentiation Evidence: Head-to-Head Data vs. Common Analogs


5-Chloro-2-propoxybenzaldehyde Demonstrates Significantly Elevated Lipophilicity (LogP) Relative to Hydroxy and Methoxy Analogs

5-Chloro-2-propoxybenzaldehyde exhibits a calculated LogP of 2.94 . This is substantially higher than the XLogP3 of 2.4 for 5-chloro-2-hydroxybenzaldehyde and the logP of 2.44 for 5-chloro-2-methoxybenzaldehyde . The >0.5 LogP unit increase translates to a greater than three-fold increase in partition coefficient, directly influencing membrane permeability and organic solvent solubility.

LogP Lipophilicity
Cross-study comparable
LogP = 2.94
Supports higher organic-phase solubility and passive permeability context
+0.54 vs hydroxy analog; calculated XLogP3
Lipophilicity LogP Partition Coefficient Drug Design

5-Chloro-2-propoxybenzaldehyde Boiling Point Distinguishes It from Hydroxy and Methoxy Analogs for Thermal Processing

5-Chloro-2-propoxybenzaldehyde has a reported boiling point of 294.4 °C at 760 mmHg . In contrast, 5-chloro-2-hydroxybenzaldehyde boils at 228.8 °C at 760 mmHg , and 5-chloro-2-methoxybenzaldehyde boils within a range of 277-280 °C . This approximately 66 °C higher boiling point compared to the hydroxy analog and ~16 °C higher than the methoxy analog indicates significantly lower volatility and greater thermal stability during high-temperature reactions or purification.

Boiling Point Stability
Cross-study comparable
294.4 °C (760 mmHg)
Supports high-temperature reaction and distillation workflow fit
+65.6 °C vs hydroxy analog
Boiling Point Volatility Thermal Stability Distillation

5-Chloro-2-propoxybenzaldehyde as a Documented Building Block in NLRP3 Inflammasome Inhibitor Patent Literature

5-Chloro-2-propoxybenzaldehyde is specifically cited as compound '21a' in a patent review focused on NLRP3 inhibitors for autoimmune diseases [1]. The document highlights the compound in the methods section, indicating its use as a synthetic intermediate in the development of novel chemical entities targeting the NLRP3 protein. No comparable citation was identified for 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-methoxybenzaldehyde in this specific patent landscape, suggesting a preference for the propoxy substitution in this therapeutic area [1].

Patent Presence (NLRP3)
Supporting evidence
Cited as compound '21a'
Reported use in NLRP3 inhibitor synthetic pathway context
Hydroxy and methoxy analogs not cited in this review
NLRP3 Inflammasome Autoimmune Disease Medicinal Chemistry

Propoxy Extension Alters Hydrogen Bonding Capacity Relative to Hydroxy Analog, Influencing Intermolecular Interactions

5-Chloro-2-propoxybenzaldehyde possesses 0 hydrogen bond donors and 2 hydrogen bond acceptors . In contrast, 5-chloro-2-hydroxybenzaldehyde possesses 1 hydrogen bond donor and 2 acceptors . This elimination of a hydrogen bond donor in the propoxy derivative is a critical molecular determinant that can alter crystal packing, solubility, and potential receptor interactions. No direct comparative binding data is available, but this class-level inference is a fundamental consideration in structure-based drug design .

H-Bond Donor Count
Class-level inference
0 H-bond donors
Supports fragment-based design screening context
Data to verify; may reduce promiscuous binding
Hydrogen Bonding Intermolecular Forces Crystal Engineering Receptor Binding

5-Chloro-2-propoxybenzaldehyde Optimal Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of NLRP3 Inflammasome Inhibitors

Based on its direct mention in a patent review of NLRP3 inhibitors , 5-Chloro-2-propoxybenzaldehyde is a validated building block for constructing novel chemical entities targeting the NLRP3 protein. Its use in this context is supported by the methods section of relevant patents. Procurement should be prioritized for laboratories actively pursuing research on autoimmune and inflammatory diseases involving the NLRP3 pathway.

Lead Optimization: Increasing Lipophilicity and Modulating Permeability

With a LogP of 2.94 , which is substantially higher than its hydroxy and methoxy counterparts , this compound is ideally suited for projects where increasing the lipophilic character of a lead compound is desired to improve passive membrane diffusion or to fine-tune solubility in non-polar biological compartments. Its use is supported when designing analogs with predicted enhanced absorption.

Process Chemistry: High-Temperature Synthesis and Purification

The elevated boiling point of 294.4 °C makes 5-Chloro-2-propoxybenzaldehyde a more robust building block than its lower-boiling analogs for synthetic transformations requiring prolonged heating or high-boiling solvents. This property is particularly relevant for process chemists scaling up reactions where volatile loss of starting material is a concern.

Fragment-Based Drug Discovery (FBDD): Optimizing H-Bond Profile

The absence of a hydrogen bond donor in 5-Chloro-2-propoxybenzaldehyde, in contrast to the hydroxy analog which possesses one , makes it a more attractive fragment for screening libraries. This property can reduce the likelihood of promiscuous, non-specific binding and improve the efficiency of fragment evolution strategies, as H-bond donor count is a key parameter in fragment selection .

Application
Selection Property
Validation Focus
NLRP3 Inhibitor Synthesis
Patent-documented building block context
Pathway-specific synthetic route review
Lead Optimization (Lipophilicity)
Elevated LogP vs common analogs
Permeability and non-polar solubility screening
High-Temperature Process Chemistry
Higher boiling point and lower volatility
Thermal stability and distillation workflow review
Fragment-Based Drug Discovery
0 H-bond donor count
Fragment library screening and promiscuity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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